molecular formula C20H22N2O4 B2886049 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide CAS No. 921584-97-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2886049
CAS No.: 921584-97-6
M. Wt: 354.406
InChI Key: LOWADOMPVZHLLA-UHFFFAOYSA-N
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Description

“N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” is a synthetic organic compound It belongs to the class of benzoxazepines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as ortho-aminophenols and ketones.

    Introduction of the Acetamide Group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Phenoxy Group: This can be done through nucleophilic substitution reactions using 4-methylphenol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: This might involve reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Compounds with a similar core structure but different substituents.

    Phenoxyacetamides: Compounds with a similar acetamide group but different aromatic substituents.

Uniqueness

“N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-4-7-15(8-5-13)25-11-18(23)21-14-6-9-16-17(10-14)26-12-20(2,3)19(24)22-16/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWADOMPVZHLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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